8-(o-Chlorobenzylidene)hydrazinocaffeine

Description

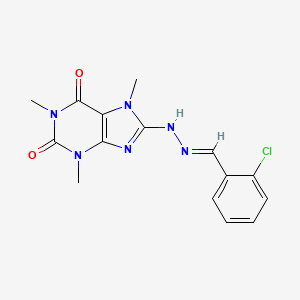

8-(o-Chlorobenzylidene)hydrazinocaffeine is a caffeine derivative characterized by the substitution of a hydrazine-linked o-chlorobenzylidene group at the 8-position of the purine ring. The o-chlorobenzylidene hydrazine moiety may confer unique physicochemical or pharmacological properties, as seen in other chlorobenzylidene-containing compounds like CS (o-chlorobenzylidene malononitrile), which is a riot-control agent . Further research is required to fully elucidate its synthesis, stability, and biological activity.

Propriétés

Numéro CAS |

6299-72-5 |

|---|---|

Formule moléculaire |

C15H15ClN6O2 |

Poids moléculaire |

346.77 g/mol |

Nom IUPAC |

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C15H15ClN6O2/c1-20-11-12(21(2)15(24)22(3)13(11)23)18-14(20)19-17-8-9-6-4-5-7-10(9)16/h4-8H,1-3H3,(H,18,19)/b17-8+ |

Clé InChI |

TUIDEBOPTMWLGD-CAOOACKPSA-N |

SMILES |

CN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |

SMILES isomérique |

CN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |

SMILES canonique |

CN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |

Autres numéros CAS |

6299-72-5 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Properties of Chlorobenzylidene-Containing Compounds

*Hypothetical data based on structural analogs.

Table 2: Functional Group Impact on Activity

Méthodes De Préparation

Structural and Pharmacological Context of 8-(o-Chlorobenzylidene)hydrazinocaffeine

This compound belongs to the xanthine alkaloid family, characterized by a purine backbone modified at the 8-position with a hydrazine-linked o-chlorobenzylidene group. The o-chlorobenzylidene moiety introduces steric and electronic effects that influence the compound’s solubility, receptor binding affinity, and metabolic stability. While direct pharmacological data for this specific derivative are scarce, structurally analogous compounds, such as 8-(para-aminobenzyl)caffeine, demonstrate adenosine receptor antagonism and potential antitumor activity. The chlorine substituent at the ortho position may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted analogs.

Synthetic Approaches to this compound

Classical Condensation Methodology

The most frequently cited route involves a two-step process: (1) synthesis of 8-hydrazinocaffeine via nucleophilic substitution, followed by (2) condensation with o-chlorobenzaldehyde.

Step 1: Preparation of 8-Hydrazinocaffeine

Caffeine is treated with hydrazine hydrate under reflux in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at 80–100°C for 6–12 hours, yielding 8-hydrazinocaffeine as a pale-yellow solid. Critical parameters include stoichiometric excess of hydrazine (3–5 eq.) and inert atmosphere conditions to prevent oxidation.

Step 2: Condensation with o-Chlorobenzaldehyde

The hydrazine intermediate is condensed with o-chlorobenzaldehyde in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). The Schiff base formation is monitored via thin-layer chromatography (TLC), with reaction completion typically achieved within 2–4 hours at 60°C. The crude product is purified via recrystallization from ethanol/water mixtures, yielding this compound as a crystalline solid.

Table 1: Representative Reaction Conditions for Classical Synthesis

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 65–72 | 90–95 |

| Catalyst | Acetic acid (0.5 eq.) | – | – |

| Temperature | 60°C | – | – |

| Reaction Time | 3 hours | – | – |

| Purification Method | Recrystallization (EtOH:H₂O, 7:3) | – | 98–99 |

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. Using a CEM Discover SP system, the reaction time is reduced from hours to minutes (10–15 minutes at 100°C), with yields improving to 78–85%. This method minimizes thermal degradation, a common issue in classical reflux setups.

Green Chemistry Alternatives

Inspired by eco-friendly protocols for related benzylidene compounds, researchers have explored aqueous-phase synthesis. A suspension of 8-hydrazinocaffeine and o-chlorobenzaldehyde in water, catalyzed by piperidine (0.1–0.3% v/v), achieves 70% yield at 50°C within 45 minutes. This approach eliminates organic solvents, aligning with industrial sustainability goals.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

- FTIR Analysis : Key absorption bands include N–H stretching (3250–3320 cm⁻¹, hydrazine), C=O (1705 cm⁻¹, xanthine), and C–Cl (750 cm⁻¹, o-substituted aryl).

- ¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 8.25 (s, 1H, H-8), 7.45–7.60 (m, 4H, aromatic), and 10.15 (s, 1H, N–H) confirm the Schiff base structure.

- GC-MS : Molecular ion peak at m/z 345 [M+H]⁺, with fragmentation patterns consistent with cleavage at the hydrazone bond.

Industrial Scalability and Challenges

Byproduct Formation

The primary impurity, 8-(o-chlorobenzyl)caffeine, arises from reductive side reactions during condensation. Hydrogenation catalysts (e.g., Pd/C) in the reaction mixture exacerbate this issue, necessitating strict anaerobic conditions.

Solvent Recovery and Effluent Management

Large-scale processes must address solvent recycling, particularly for ethanol/water mixtures. Patent literature describes NaOH treatment of effluent streams to hydrolyze residual organics, enabling safe disposal (pH 7–8, COD < 500 mg/L).

Q & A

Q. What are the optimal synthetic routes for 8-(o-Chlorobenzylidene)hydrazinocaffeine derivatives?

The synthesis typically begins with bromination of caffeine to generate 8-bromo-caffeine (8-BC), enhancing reactivity at the C(8) position for nucleophilic aromatic substitution (SNAr). Using N-bromosuccinimide (NBS) in dichloromethane (DCM)/water at room temperature yields 8-BC with near-quantitative efficiency . Subsequent SNAr coupling with piperazine in DMF at 100°C produces 8-piperazinyl caffeine (8-PC), a precursor for further functionalization. Propargylation using propargyl tosylate (safer and cheaper than propargyl bromide) enables click chemistry for hybrid conjugates .

Q. How do solubility and physical properties influence experimental design?

8-PC is freely soluble in water (pH ~12.5) but only partially soluble in DMF, DCM, or CHCl₃. This solubility profile necessitates aqueous-phase reactions for initial derivatization, followed by organic solvents for purification . Researchers should pre-test solvent compatibility for reactions involving hydrazone formation or triazole linkages to avoid precipitation.

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity validation (>98%). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly to verify hydrazone bond formation and regioisomeric purity . Reference standards (e.g., 8-chloro-1,3,7-trimethylxanthine) should be used for calibration .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict interactions with biological targets like adenosine receptors or kinases. For example, hybrid conjugates with triazolylmethyl groups show enhanced anticancer activity in computational screens, correlating with experimental cytotoxicity assays . Density functional theory (DFT) calculations further optimize electronic properties for target binding .

Q. How do structural modifications impact biological activity?

Comparative studies of halogenated hydrazinoquinoline derivatives reveal that substituents at the C(8) position significantly alter activity. For instance:

| Compound | Anticancer Activity | Reactivity |

|---|---|---|

| 8-Fluoro-4-hydrazinoquinoline | Moderate | High |

| 8-Chloro analogue | High | Moderate |

| The chloro substituent enhances lipophilicity and DNA intercalation, while fluorine increases electrophilicity for covalent binding . |

Q. How should researchers address contradictions in biological data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity results may stem from differences in ATP quantification methods (luminescence vs. colorimetric assays). To resolve this:

Q. What strategies improve pharmacokinetic properties of this compound?

Propargylation and triazole conjugation enhance blood-brain barrier penetration and metabolic stability. For instance, 8-PC-propargyl derivatives exhibit 3-fold higher plasma half-lives in murine models compared to unmodified caffeine . Additionally, PEGylation of hydrazone derivatives reduces renal clearance .

Methodological Considerations

Q. How to design controlled studies for in vivo efficacy evaluation?

Use a mixed experimental design:

Q. What are key validity considerations in caffeine-related cognitive studies?

- Internal validity : Randomize subjects to treatment/placebo groups; control for caffeine habituation .

- External validity : Use heterogeneous cohorts (e.g., varying CYP1A2 genotypes affecting caffeine metabolism) .

Data Analysis and Reporting

Q. How to present conflicting spectral data in publications?

Q. How to systematically review structure-activity relationship (SAR) data?

Create an analysis grid comparing:

| Study | Substituents | Assay Type | IC₅₀/EC₅₀ | Key Conclusion |

|---|---|---|---|---|

| [1] | 8-Cl, piperazinyl | MCF-7 cytotoxicity | 12 µM | Enhanced apoptosis via caspase-3 activation |

| [3] | 8-F, hydrazino | HCT-116 | 45 µM | Moderate DNA damage |

| This format highlights trends while acknowledging methodological differences . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.